5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHNGNYUDSWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357088 | |
| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438223-45-1 | |
| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodine-Catalyzed Thiazole Ring Formation
A widely reported method involves the cyclocondensation of 4-propylpropiophenone with thiourea in the presence of iodine as a catalyst. This one-pot reaction proceeds via the formation of an α-iodoketone intermediate, followed by nucleophilic attack by thiourea to construct the thiazole ring.
Typical Reaction Conditions :
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Reactants : 4-Propylpropiophenone (4 mmol), thiourea (2 mmol), iodine (0.4 mmol)
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Solvent : Dimethyl sulfoxide (DMSO, 4 mL)
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Temperature : 80°C
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Duration : 12 hours
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Workup : Extraction with ethyl acetate, purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1)
Mechanistic Insights
Iodine facilitates the electrophilic iodination of the ketone, generating an α-iodoketone. Thiourea attacks the iodinated carbon, leading to cyclization and subsequent aromatization to form the thiazole core. The propylphenyl group remains intact due to the inertness of the alkyl chain under these conditions.
Optimization Strategies
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Catalyst Loading : Increasing iodine to 0.6 mmol improved yield marginally (42%) but risked over-iodination.
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Solvent Screening : DMSO outperformed DMF and acetonitrile, likely due to its polar aprotic nature stabilizing intermediates.
Alternative Routes and Modifications
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
In biological research, this compound can function as a probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to undergo diverse chemical reactions makes it a versatile tool for biochemical studies.
Case Study: Enzyme Mechanism Exploration
A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe. Researchers utilized it to elucidate enzyme kinetics and binding affinities, providing insights into cellular processes.
Medicinal Chemistry
5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine has emerged as a promising lead compound in medicinal chemistry due to its biological activity associated with the thiazole ring. The compound's structure enhances its binding affinity to various biological targets, making it suitable for drug development.
Table 2: Medicinal Properties and Potential Uses
| Application | Description |
|---|---|
| Antimicrobial Activity | Exhibits antifungal properties |
| Anti-inflammatory Potential | May inhibit cytokine production |
| Cancer Research | Potential in targeting tumor cells |
Case Study: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the compound's antifungal properties against various strains of fungi. In vitro tests indicated significant inhibition of fungal growth, suggesting its potential use as an antifungal agent.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials with unique properties. Its rigid bicyclic structure imparts stability and rigidity to polymers and other materials.
Case Study: Polymer Development
A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The results indicated improved performance characteristics compared to conventional polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied. For example, it might inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine and selected analogs:
Key Observations:
- Electron Effects : Fluorine and trifluoromethyl substituents in analogs enhance electronegativity and metabolic stability, critical for receptor binding .
- Steric Bulk : SSR125543A’s cyclopropyl-fluorophenyl-ethyl group introduces significant steric bulk, contributing to its high CRF1 receptor selectivity .
Biological Activity
5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆N₂S
- Molecular Weight : Approximately 232.35 g/mol
- Structural Features : The compound features a thiazole ring, which is known for its reactivity and interaction with various biological targets.
Biological Activities
Research highlights several key biological activities of this compound:
1. Antimicrobial Properties
- The compound has shown potential antimicrobial and antifungal effects. Studies indicate its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MIC) ranging from 0.4 to 5.5 μg/mL .
2. Anti-inflammatory Effects
- Preliminary investigations suggest that this thiazole derivative may possess anti-inflammatory properties, potentially influencing pathways related to inflammation and pain management.
3. Anticancer Activity
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cancer cells, with IC50 values indicating significant potency .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The thiazole ring can form hydrogen bonds with enzymes and receptors.
- π–π Interactions : These interactions enhance the binding affinity of the compound to its targets, improving its efficacy in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the propylphenyl group via electrophilic substitution.
- Methylation to achieve the final structure.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-5-phenyl-1,3-thiazol-2-amine | Contains a phenyl group instead of a propylphenyl group | Different substitution pattern affecting reactivity |
| 5-Methyl-4-phenyl-1,3-thiazol-2-amine | Lacks the propyl group | May exhibit different biological activities |
The specific substitution pattern in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies
Recent studies have focused on the application of thiazole derivatives in treating resistant bacterial infections and cancer:
- Antimicrobial Study : A study on thiazole derivatives demonstrated that specific modifications could enhance their effectiveness against MRSA strains, suggesting a promising avenue for developing new antibiotics .
- Cancer Research : Investigations into the anticancer properties revealed that compounds similar to 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amines could induce significant apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like thiosemicarbazides or hydrazides. For example, analogous thiadiazole compounds are synthesized by refluxing carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃ or H₂SO₄ . Key parameters include:
- Reagent stoichiometry : Excess POCl₃ (3 mol) ensures complete cyclization .
- Temperature control : Reflux at 90°C for 3–6 hours optimizes reaction completion .
- Purification : Adjusting pH to 8–9 with ammonia precipitates the product, followed by recrystallization from DMSO/water or ethanol .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 18.2°–30.3° variations in similar thiadiazoles) .
- NMR spectroscopy : Confirms substituent positions via proton and carbon shifts, especially for methyl and propylphenyl groups .
- IR spectroscopy : Identifies amine (–NH₂) and thiazole ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. What safety considerations are critical when handling this compound during synthesis?
- Methodological Answer :
- Waste disposal : Separate and store hazardous waste (e.g., POCl₃ byproducts) for professional treatment to avoid environmental contamination .
- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods due to potential toxicity of intermediates like thioureas or chlorinated reagents .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this thiazol-2-amine derivative?
- Methodological Answer :
- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-propylphenyl or thiazole positions to assess impact on bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., antimicrobial or antitumor models) using standardized protocols like MIC (Minimum Inhibitory Concentration) or MTT assays .
- Computational docking : Map binding interactions using software like AutoDock, referencing crystal structures (e.g., hydrogen bonds in thiadiazole analogs) .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding this compound's reactivity?
- Methodological Answer :
- Multi-model validation : Compare DFT calculations (e.g., B3LYP/6-31G*) with semi-empirical methods (e.g., PM6) to identify consistent trends .
- Experimental cross-checks : Validate predicted reaction pathways via controlled synthesis (e.g., isolating intermediates) .
- Parameter refinement : Adjust computational parameters (e.g., solvent effects, entropy corrections) to align with empirical data .
Q. How can integration of membrane separation technologies improve the purification process of this compound?
- Methodological Answer :
- Nanofiltration : Use polyamide membranes to separate low-molecular-weight impurities (<300 Da) .
- Process optimization : Adjust transmembrane pressure (TMP) and pH to enhance selectivity for the target compound .
Q. How do crystallographic data inform the design of analogs with enhanced stability or bioavailability?
- Methodological Answer :
- Hydrogen-bond analysis : Identify key N–H···N interactions (as in thiadiazole derivatives) to design analogs with improved crystal packing .
- Lipophilicity tuning : Modify substituents (e.g., fluorobenzyl groups) to enhance membrane permeability, guided by LogP calculations .
Q. What methodologies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized protocols : Adopt consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding factors .
Q. How can researchers leverage theoretical frameworks to guide experimental design for this compound?
- Methodological Answer :
Q. What advanced techniques validate the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
